molecular formula C10H11N3 B6254646 N-methyl-1-phenyl-1H-pyrazol-5-amine CAS No. 1482-35-5

N-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B6254646
CAS No.: 1482-35-5
M. Wt: 173.2
InChI Key:
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Description

N-methyl-1-phenyl-1H-pyrazol-5-amine: is an organic compound with the molecular formula C({10})H({11})N(_{3}) It is a derivative of pyrazole, characterized by the presence of a phenyl group at the 1-position, a methyl group at the N-position, and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with an appropriate 1,3-diketone to form the pyrazole ring.

    N-Methylation: The pyrazole intermediate is then subjected to N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-methyl-1-phenyl-1H-pyrazol-5-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-1-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-methyl-1-phenyl-1H-pyrazol-5-amine exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-aminopyrazole: Similar structure but with a different substitution pattern.

    1-Phenyl-1H-pyrazol-5-amine: Lacks the N-methyl group.

    3-Methyl-1-phenyl-1H-pyrazol-5-amine: Similar but with a different position of the methyl group.

Uniqueness

N-methyl-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

1482-35-5

Molecular Formula

C10H11N3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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